molecular formula C10H7F5O2 B12847091 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone

4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone

Cat. No.: B12847091
M. Wt: 254.15 g/mol
InChI Key: NYPUKHUNWYVOSH-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone (CAS 1980049-59-9) is a fluorinated aromatic ketone of significant interest in advanced chemical synthesis and pharmaceutical research. This compound, with the molecular formula C 10 H 7 F 5 O 2 and a molecular weight of 254.15, serves as a critical synthetic intermediate . Its structure incorporates both difluoromethoxy and trifluoromethyl groups, which are key motifs in modern medicinal chemistry due to their ability to influence the metabolic stability, lipophilicity, and binding affinity of candidate molecules . The primary research value of this acetophenone derivative lies in its application as a versatile building block for the synthesis of more complex, biologically active structures. It is particularly valuable in the development of novel active compounds, where the difluoromethoxy group can be introduced via further functionalization . The compound is typically supplied as a high-purity material to ensure consistency and reliability in sensitive research applications. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C10H7F5O2

Molecular Weight

254.15 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H7F5O2/c1-5(16)7-3-2-6(17-9(11)12)4-8(7)10(13,14)15/h2-4,9H,1H3

InChI Key

NYPUKHUNWYVOSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Fluorinated Aromatics

A common approach to synthesize fluorinated acetophenones involves Friedel-Crafts acylation of appropriately substituted aromatic precursors. For example, the synthesis of 4'-Fluoro-2'-(trifluoromethyl)acetophenone typically uses 4-bromo-2-(trifluoromethyl)benzene reacted with acetyl chloride in the presence of Lewis acid catalysts such as aluminum chloride under anhydrous conditions to prevent hydrolysis.

This method can be adapted for the difluoromethoxy substituent by starting from a 4-(difluoromethoxy)-2-(trifluoromethyl)benzene derivative, followed by acylation to introduce the acetyl group.

Photoredox Catalysis for Difluoromethoxy Functionalization

Recent advances in photoredox catalysis have enabled the direct introduction of difluoromethoxy groups onto aromatic ketones. For instance, photoinduced radical generation under violet LED irradiation in the presence of photocatalysts such as 4DPAIPN facilitates the formation of difluoromethoxy-substituted acetophenones from styrene derivatives and difluoromethoxy precursors.

Detailed Preparation Methodology

Stepwise Synthesis Example

Step Reagents & Conditions Description Yield & Notes
1 Synthesis of 4-(Difluoromethoxy)-2-(trifluoromethyl)benzene Nucleophilic aromatic substitution of 4-chloro-2-(trifluoromethyl)benzene with difluoromethoxide ion in polar aprotic solvent (e.g., DMF) at 80–120 °C Moderate to high yield; requires careful control of temperature to avoid side reactions
2 Friedel-Crafts acylation Reaction of the above intermediate with acetyl chloride and AlCl3 under anhydrous conditions at 0–5 °C to room temperature High yield (~80%); purification by vacuum distillation or recrystallization
3 Purification Vacuum distillation or column chromatography Achieves >95% purity

Photoredox Catalytic Method (Innovative Approach)

  • Reagents: Difluoromethoxy radical precursor, 4-(trifluoromethyl)styrene, 4DPAIPN photocatalyst
  • Conditions: Irradiation with 427 nm LED in dry DMSO under inert atmosphere at room temperature for 16 hours
  • Post-treatment: Reduction with sodium borohydride in ethanol to stabilize the product
  • Outcome: Efficient formation of difluoromethoxy-substituted acetophenone derivatives with good selectivity and moderate to high yields

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Friedel-Crafts Acylation 4-(Difluoromethoxy)-2-(trifluoromethyl)benzene, Acetyl chloride AlCl3 Anhydrous, 0–25 °C 75–85 Well-established, scalable Requires strict moisture control
Nucleophilic Aromatic Substitution 4-chloro-2-(trifluoromethyl)benzene, Difluoromethoxide Base (e.g., KOH), DMF 80–120 °C 60–75 Direct introduction of difluoromethoxy High temperature, possible side reactions
Photoredox Catalysis 4-(Trifluoromethyl)styrene, Difluoromethoxy radical precursor 4DPAIPN, NaBH4 Room temp, LED irradiation 65–80 Mild conditions, selective Requires specialized equipment

Research Findings and Optimization Notes

  • Reaction Yields: Friedel-Crafts acylation generally provides the highest isolated yields (~80%) with good reproducibility.
  • Purification: Vacuum distillation under reduced pressure is effective for removing impurities and achieving high purity, as reported in multiple studies.
  • Photoredox Catalysis: Offers a greener alternative with mild conditions and avoids harsh Lewis acids, but scale-up requires optimization of light penetration and catalyst loading.
  • pH Control: In related fluorinated acetophenone syntheses, maintaining pH between 3 and 6 during intermediate steps improves yield and selectivity, especially in diazotization and substitution reactions.
  • Catalyst Selection: Use of titanium tetraisopropoxide with chiral ligands has been shown to enable enantioselective modifications of trifluoromethyl acetophenones, which may be adapted for this compound to access chiral derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)phenylethanol.

    Substitution: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)-3-nitroacetophenone or 4-(difluoromethoxy)-2-(trifluoromethyl)-3-bromoacetophenone.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound is noted for its utility in drug design due to the favorable physicochemical properties imparted by the difluoromethoxy and trifluoromethyl groups. These modifications enhance molecular metabolic stability, membrane permeability, and overall bioavailability of potential drug candidates. The incorporation of these groups allows for the development of compounds that can effectively target various biological pathways, including those involved in cancer and metabolic disorders .

Notum Inhibition
Recent studies have highlighted the role of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone as a potential inhibitor of Notum, an enzyme implicated in various diseases characterized by abnormal Wnt signaling. Compounds that inhibit Notum can lead to increased Wnt signaling, offering therapeutic avenues for conditions such as colorectal cancer and other Wnt-related disorders .

Agrochemicals

Pesticide Development
The compound's unique fluorinated structure makes it suitable for developing novel agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts. Research indicates that derivatives of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone can serve as effective agents in pest control formulations, providing improved efficacy against resistant pest populations .

Material Science

Functional Materials
The incorporation of fluorine into materials science has been shown to improve properties such as thermal stability, chemical resistance, and surface characteristics. The compound can be utilized in the synthesis of advanced materials for electronic devices and coatings due to its ability to modify surface energy and adhesion properties .

Case Study 1: Drug Discovery

A recent patent describes a method for synthesizing trifluoromethoxylated compounds using 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone as a key reagent. This method allows for the late-stage functionalization of complex molecules, facilitating the discovery of new drug candidates with enhanced pharmacological profiles .

Case Study 2: Agrochemical Formulation

In a study focusing on the development of new pesticides, derivatives of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone were tested against common agricultural pests. The results indicated a significant increase in mortality rates compared to standard treatments, demonstrating the compound's potential as a lead structure for future agrochemical products .

Biological Activity

4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioactivity. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both difluoromethoxy and trifluoromethyl groups. These substituents significantly influence its chemical reactivity and biological interactions.

  • Molecular Formula : C10H7F5O
  • Molecular Weight : 256.16 g/mol

Enzyme Inhibition

Fluorinated compounds are known to interact with various enzymes, serving as inhibitors. For example, the trifluoromethyl group can engage in π–π stacking and hydrogen bonding interactions with enzyme active sites, enhancing binding affinity.

In silico docking studies have demonstrated that related compounds can moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are key enzymes involved in inflammatory processes . This suggests that 4-(difluoromethoxy)-2-(trifluoromethyl)acetophenone may possess similar inhibitory effects.

Antimicrobial Activity

The antimicrobial properties of fluorinated compounds have been well documented. The presence of electron-withdrawing groups like trifluoromethyl can enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antimicrobial efficacy.

A review on fluorinated compounds indicated that derivatives with such substituents often display enhanced activity against a range of bacteria and fungi . Although specific studies on 4-(difluoromethoxy)-2-(trifluoromethyl)acetophenone are scarce, its structural similarities to known antimicrobial agents warrant further investigation.

Case Studies

  • Antitumor Activity : A derivative structurally related to 4-(difluoromethoxy)-2-(trifluoromethyl)acetophenone was evaluated for its cytotoxic effects against breast cancer MCF-7 cells. The study reported an IC50 value indicating significant cytotoxicity, suggesting that further exploration of this compound could yield promising results in cancer therapy .
  • Multi-target Inhibition : In a broader context, compounds containing similar functional groups have shown dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease management . This dual activity indicates a potential for developing multi-target drugs based on the structure of 4-(difluoromethoxy)-2-(trifluoromethyl)acetophenone.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell viability in glioblastoma cells
Enzyme InhibitionModerate inhibition of COX-2 and LOX
AntimicrobialEnhanced activity against bacteria and fungi
Multi-target InhibitionInhibitory effects on AChE and BChE

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluorinated acetophenones exhibit distinct properties based on the position and type of substituents. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) CAS Number Key Characteristics
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone -OCHF₂ (4), -CF₃ (2) 83882-67-1 High lipophilicity, strong electron-withdrawing effects, metabolic stability
4'-Methoxy-2,2,2-trifluoroacetophenone -OCH₃ (4), -CF₃ (2) 711-38-6 Reduced electronegativity compared to difluoromethoxy; lower metabolic stability
4-Fluoro-2-(trifluoromethyl)acetophenone -F (4), -CF₃ (2) 208173-21-1 Smaller substituent (-F vs. -OCHF₂); higher crystallinity, moderate lipophilicity
2'-(Trifluoromethyl)acetophenone -CF₃ (2) 17408-14-9 Lacks para-substituent; simpler structure with lower steric hindrance
4-(Trifluoromethoxy)acetophenone -OCF₃ (4) 728-81-4 Stronger electron-withdrawing than -OCHF₂; higher thermal stability
Table 2: Reactivity Comparison
Compound Reactivity Profile
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone Moderate electrophilicity due to -CF₃; resistant to hydrolysis via -OCHF₂
4'-Methoxy-2,2,2-trifluoroacetophenone Higher susceptibility to demethylation compared to difluoromethoxy analogs
4-Fluoro-2-(trifluoromethyl)acetophenone Reactivity dominated by -CF₃; -F minimally impacts electronic effects

Q & A

Q. What are the established synthetic routes for 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone, and what critical parameters govern their efficiency?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

  • Nucleophilic aromatic substitution for introducing fluorinated groups, using precursors like 2,4-difluoroaniline under controlled pH (3–6) and copper sulfate catalysis .
  • Etherification via reactions with trifluoroethylating agents (e.g., CF₃CH₂OTf) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60°C), followed by purification via column chromatography .
    Key Parameters:
  • pH control to avoid side reactions (e.g., hydrolysis of fluorinated intermediates).
  • Solvent choice (e.g., benzene for extraction, DMF for solubility).
  • Catalyst loading (e.g., CuSO₄ for regioselectivity) .

Q. Which spectroscopic techniques are most effective for characterizing 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone?

Methodological Answer:

  • ¹⁹F NMR : Critical for identifying fluorine substituents and confirming substitution patterns (e.g., difluoromethoxy vs. trifluoromethyl groups).
  • ¹H NMR and ¹³C NMR : Resolve aromatic proton environments and carbonyl group integration.
  • FTIR : Validate C=O stretching (~1700 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and physicochemical properties of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry and assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in reaction media (e.g., DMF vs. toluene) .
  • In Silico LogP Predictions : Use tools like MarvinSketch or ACD/Labs to estimate hydrophobicity, aiding in solvent selection for synthesis or chromatography .

Q. What strategies resolve contradictions in reported melting points or reaction yields for fluorinated acetophenones?

Methodological Answer:

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities affecting melting points.
  • Crystallization Optimization : Vary solvents (e.g., hexane vs. ethyl acetate) to isolate polymorphs .
  • Replication Studies : Control humidity and oxygen levels during synthesis, as moisture can hydrolyze fluorinated intermediates .

Q. How do fluorine substituents influence the compound’s reactivity in cross-coupling or oxidation reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : Trifluoromethyl groups deactivate the aromatic ring, requiring harsher conditions for Suzuki-Miyaura coupling (e.g., Pd(OAc)₂, SPhos ligand, 100°C).
  • Oxidation Stability : Difluoromethoxy groups resist oxidation compared to methoxy analogs, as shown by iodine/DMSO oxidation studies .
  • Substituent Ortho Effect : Steric hindrance from trifluoromethyl groups may direct electrophilic substitution to para positions .

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